molecular formula C11H15FN2O B2848667 3-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine CAS No. 2199971-64-5

3-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine

Cat. No. B2848667
CAS RN: 2199971-64-5
M. Wt: 210.252
InChI Key: QNQAKPWLDFEXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine” is a compound that consists of a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is attached to a pyridine ring at the 2nd position . The pyridine ring is a six-membered ring with nitrogen as one of the members and a fluorine atom at the 3rd position .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a common practice as they are useful tools for modifying physicochemical parameters . The synthesis of fluoropyridines, in particular, is a challenging problem due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine” is characterized by the presence of a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Nicotine Receptor Agonist

3-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine: is a potent agonist of the nicotinic acetylcholine receptor. Nicotinic receptors play crucial roles in neurotransmission, neuromuscular junctions, and cognitive processes. Researchers study this compound to understand nicotine addiction, neuronal signaling, and potential therapeutic interventions for conditions like Alzheimer’s disease and schizophrenia .

Medicinal Chemistry and Drug Development

The fluorination of pyridine derivatives, including 3-fluoro-2-(pyrrolidin-1-yl)pyridine , is a common strategy in medicinal chemistry. Fluorine substitution can enhance drug properties such as metabolic stability, lipophilicity, and receptor binding affinity. Researchers explore this compound as a scaffold for developing novel drugs targeting various diseases .

Fluorinated Pyridine Synthesis

Fluorinated pyridines find applications in diverse fields, from agrochemicals to pharmaceuticals. Researchers use complex reactions involving aluminum fluoride (AlF3) and copper fluoride (CuF2) to synthesize 2-fluoropyridine and 2,6-difluoropyridine3-Fluoro-2-(pyrrolidin-1-yl)pyridine contributes to this area of research .

properties

IUPAC Name

3-fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-14-7-3-4-9(14)8-15-11-10(12)5-2-6-13-11/h2,5-6,9H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQAKPWLDFEXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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